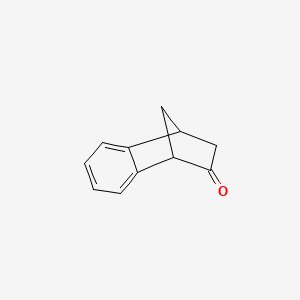
9-Methyl-8-phenyl-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-8-phenyl-9H-purin-6-amine: is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a methyl group at the 9th position and a phenyl group at the 8th position on the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-8-phenyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of 8-phenyl-9H-purin-6-amine with methyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring, potentially converting it into dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the 6-amino group, where various electrophiles can replace the hydrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 9-methyl-8-phenyl-9H-purin-6-carboxylic acid.
Reduction: Formation of 9-methyl-8-phenyl-1,2-dihydro-9H-purin-6-amine.
Substitution: Formation of various alkylated or acylated derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-Methyl-8-phenyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound to understand the binding mechanisms and activity of purine-based drugs.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit antiviral, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 9-Methyl-8-phenyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.
Comparación Con Compuestos Similares
9-Methyl-9H-purin-6-amine: Lacks the phenyl group at the 8th position.
8-Phenyl-9H-purin-6-amine: Lacks the methyl group at the 9th position.
9-Methyl-2,8-diphenyl-1H-purin-6-one: Contains an additional phenyl group and a ketone functional group.
Uniqueness: 9-Methyl-8-phenyl-9H-purin-6-amine is unique due to the specific positioning of the methyl and phenyl groups on the purine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
30720-73-1 |
|---|---|
Fórmula molecular |
C12H11N5 |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
9-methyl-8-phenylpurin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-17-11(8-5-3-2-4-6-8)16-9-10(13)14-7-15-12(9)17/h2-7H,1H3,(H2,13,14,15) |
Clave InChI |
AWQBXXOPENTNRG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC2=C(N=CN=C21)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzo[1,3]dioxol-5-YL-propionic acid methyl ester](/img/structure/B8781031.png)
![2,2'-[Oxybis(ethyleneoxy)]bisacetyl dichloride](/img/structure/B8781041.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B8781046.png)
![2-[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanol](/img/structure/B8781074.png)
![(3aR,6aR)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8781075.png)




![(1-methyl-1H-imidazol-2-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B8781123.png)

